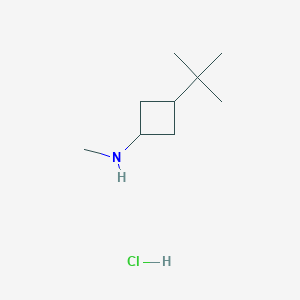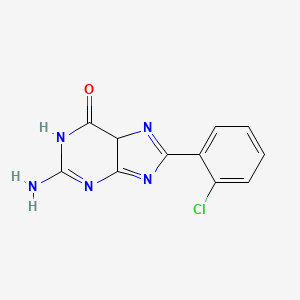
4-Acetylpiperazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylpiperazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of an acetyl group and a carboxamide group in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylpiperazine-2-carboxamide typically involves the acetylation of piperazine-2-carboxamide. One common method is the reaction of piperazine-2-carboxamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products and to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the use of automated flow reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of flow chemistry techniques enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetylpiperazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .
Applications De Recherche Scientifique
4-Acetylpiperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 4-Acetylpiperazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of poly ADP-ribose polymerases (PARP), enzymes involved in DNA repair. The compound binds to the active site of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine-2-carboxamide: The parent compound without the acetyl group.
4-Phenylpiperazine-1-carboxamide: A derivative with a phenyl group instead of an acetyl group.
2-(4-Substituted piperazin-1-yl)benzylidenehydrazinecarboxamide: A compound with a substituted piperazine ring and a hydrazinecarboxamide group.
Uniqueness
4-Acetylpiperazine-2-carboxamide is unique due to the presence of both an acetyl group and a carboxamide group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP enzymes sets it apart from other piperazine derivatives, making it a valuable compound for research in cancer therapy and other medical applications .
Propriétés
Formule moléculaire |
C7H13N3O2 |
|---|---|
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
4-acetylpiperazine-2-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c1-5(11)10-3-2-9-6(4-10)7(8)12/h6,9H,2-4H2,1H3,(H2,8,12) |
Clé InChI |
OECGZMWGQAUMTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCNC(C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


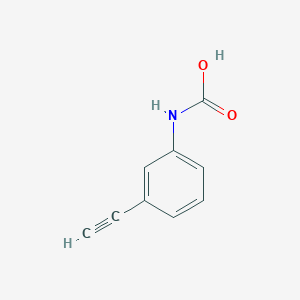
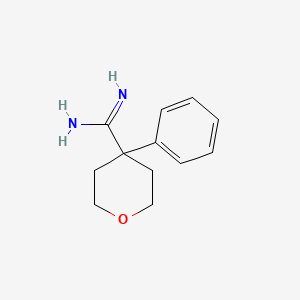
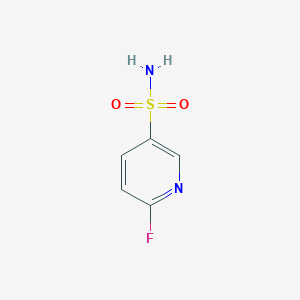
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
amine](/img/structure/B12313645.png)

![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)
